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Molecules for Charge Migration Studies

The table below summarizes molecules identified in recent research as subjects for investigating ultrafast

charge migration.

Molecule

Relevance to Charge

Migration

Key Characteristics | Role in Study

But-3-ynal [1] [2] [3]

3-Oxopropanenitrile [1]

4]

Propiolic acid [2] [3]

Promising candidate
for long-lasting

electronic coherence.

[1]

Used as a counter-
example. [1] [4]

Candidate for
correlation-driven
charge migration. [2]

[3]

Exhibits a "hole mixing structure" involving its
HOMO, enabling correlation-driven charge
migration with long-lived coherence. [2] [3]

Does not show long-lasting charge migration,
demonstrating that specific molecular properties
are required. [1] [4]

Also features a HOMO with a hole mixing
structure, predicted to support long-lived
electron coherence. [2] [3]
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2,5-Dihydrofuran [2] [3]

3-Pyrroline [2] [3]

Relevance to Charge
Molecule

Migration

Candidate for
correlation-driven
charge migration. [2]
[3]

Candidate for
correlation-driven
charge migration. [2]

Key Characteristics / Role in Study

Studied alongside but-3-ynal for its hole mixing
properties and long-lived coherence. [2] [3]

Another molecule identified for its HOMO hole
mixing structure and potential for observable
charge migration. [2] [3]

[3]

Model for
attochemistry
regulation. [5]

Charge migration can be systematically
regulated by the functional group (R), with its
electron-donating strength (quantified by
Hammett sigma value) influencing the hole
dynamics. [5]

para-functionalized
bromobenzene derivatives
(X-CeHa-R) [5]

Molecular Features & Experimental Protocols

The search results emphasize the specific molecular features and advanced methods required to study this

phenomenon.

Key Molecular Feature: Hole Mixing Structure

A critical characteristic identified for long-lasting, correlation-driven charge migration is a "hole mixing
structure” in the highest occupied molecular orbital (HOMO). [2] [3] This occurs when two or more cationic
eigenstates of the molecule are described by a mixture of contributions from different orbitals (e.g., HOMO
and HOMO-1). [2] [3] Ionizing a single electron from the HOMO can then create a coherent superposition of
these states, triggering an ultrafast charge oscillation across the molecule that is driven by electron

correlation. [2] [3]

Detailed Experimental & Computational Workflows
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The following diagram outlines a generalized protocol for triggering and observing charge migration,

synthesized from the described research methodologies [2] [3]:

(Start: Molecular System)

elect molecule with
HOMO hole mixing

Creates coherent
uperposition of states

easures time-dependent
charge density

Click to download full resolution via product page

Supporting Experimental & Computational Methodologies:
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e Computational Screening: Researchers use advanced algorithms and methods like real-time time-
dependent density functional theory (RT-TDDFT) and algebraic diagrammatic construction
(ADC) to simulate electron dynamics and identify molecules like but-3-ynal that are predicted to have
long-lasting coherence. [1] [2] [3] This screening often involves simulating "sudden ionization" to
initiate dynamics. [2] [3]

e Triggering Mechanism: A proposed method to selectively trigger dynamics is infrared (IR) multi-
photon ionization. [2] [3] Unlike broad-spectrum XUV pulses, intense IR pulses selectively ionize
only the outermost molecular orbitals, cleanly populating the specific states involved in the hole
mixing. [2] [3]

¢ Probing Mechanism: The proposed method for probing the ensuing dynamics uses an X-ray Free-
Electron Laser (XFEL). [2] [3] X-ray pulses can probe the molecular charge density with high spatial
and temporal resolution, allowing researchers to directly image the moving hole as a function of time.

[2] [3]

Key Takeaways for Researchers

e The research field is highly active and computational. The discovery of candidate molecules like
but-3-ynal relies heavily on sophisticated theoretical models and simulations. [1] [2] [3]

e Molecular design is crucial. Not all molecules support long-lived charge migration. A key design
principle is the engineering of a hole mixing structure for the HOMO, which enables correlation-
driven dynamics that are more resilient to decoherence. [2] [3]

e Experimental observation is challenging and novel. The proposed methods using IR multi-photon
ionization and XFEL probing represent a cutting-edge approach to finally achieve the unambiguous
observation of this fundamental attosecond process. [2] [3]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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